3Clpro-1

3CLpro inhibition SARS‑CoV‑2 antiviral potency

3Clpro-1 is a peptidomimetic antiviral compound that acts as an inhibitor of the 3C‑like protease (3CLpro), an enzyme essential for coronavirus replication. Structurally related to rupintrivir, it was originally developed for human enterovirus 71 but exhibits broad‑spectrum activity against SARS‑CoV, MERS‑CoV, and SARS‑CoV‑2.

Molecular Formula C25H25ClFN3O4
Molecular Weight 485.9 g/mol
CAS No. 1065478-52-5
Cat. No. B12783665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Clpro-1
CAS1065478-52-5
Molecular FormulaC25H25ClFN3O4
Molecular Weight485.9 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1
InChIKeyHXAHMXYAYHWWRI-ZCTWNQIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3Clpro-1 (CAS 1065478‑52‑5): A Potent 3CL Protease Inhibitor for Antiviral Research


3Clpro-1 is a peptidomimetic antiviral compound that acts as an inhibitor of the 3C‑like protease (3CLpro), an enzyme essential for coronavirus replication [1]. Structurally related to rupintrivir, it was originally developed for human enterovirus 71 but exhibits broad‑spectrum activity against SARS‑CoV, MERS‑CoV, and SARS‑CoV‑2 [1]. Its molecular formula is C₂₅H₂₅ClFN₃O₄ with a molecular weight of 485.94 g mol⁻¹ [1].

Why Rupintrivir and Other 3CLpro Inhibitors Cannot Substitute for 3Clpro‑1


Although 3Clpro‑1 shares a peptidomimetic backbone with rupintrivir, the two compounds differ substantially in potency against coronavirus 3CLpro. Rupintrivir inhibits SARS‑CoV‑2 3CLpro with an IC₅₀ of approximately 67 µM [1], whereas 3Clpro‑1 achieves an IC₅₀ of 200 nM [2], representing a ~335‑fold improvement. Such a large potency gap means that replacing 3Clpro‑1 with rupintrivir in antiviral assays or preclinical studies would likely yield dramatically reduced efficacy, undermining experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 3Clpro‑1 Against Closest Analogs


3Clpro‑1 Demonstrates ~335‑Fold Greater Potency Against SARS‑CoV‑2 3CLpro Than Rupintrivir

3Clpro‑1 inhibits SARS‑CoV‑2 3CLpro with an IC₅₀ of 200 nM [1], while rupintrivir, its closest structural analog, shows an IC₅₀ of approximately 67 µM against the same target [2]. The ~335‑fold difference in potency is substantial and reproducible across independent assays.

3CLpro inhibition SARS‑CoV‑2 antiviral potency

3Clpro‑1 Exhibits Confirmed Activity Against SARS, MERS, and SARS‑CoV‑2 3CL Proteases

3Clpro‑1 has documented inhibitory activity against 3CL proteases from SARS‑CoV, MERS‑CoV, and SARS‑CoV‑2, as reported in the Morse et al. (2020) perspective [1] and Wikipedia [2]. In contrast, many other 3CLpro inhibitors like GC376 have primarily been optimized for feline coronavirus and show variable potency across species; for example, GC376 IC₅₀ ranges from 0.015 µM to 19.680 µM depending on the coronavirus species [3].

broad‑spectrum antiviral coronavirus pan‑coronavirus inhibitor

Aldehyde Warhead in 3Clpro‑1 Offers Reversible Covalent Inhibition Distinct from Rupintrivir's Prodrug

3Clpro‑1 contains a C‑terminal aldehyde warhead that forms a reversible covalent bond with the catalytic cysteine (C145) of 3CLpro [1]. Rupintrivir, by contrast, is an ethyl ester prodrug that requires metabolic activation to generate the active inhibitor [2]. This difference in warhead chemistry impacts the kinetics of inhibition and may influence selectivity and off‑target profiles.

covalent inhibitor aldehyde warhead peptidomimetic

3Clpro‑1 Is Explicitly Recommended as a Lead Candidate in COVID‑19 Drug Repurposing Literature

The Morse et al. (2020) perspective in ChemBioChem explicitly names 3Clpro‑1 as one of four priority candidates for treating COVID‑19, alongside remdesivir, an ACE2‑based peptide, and a novel vinylsulfone protease inhibitor [1]. Rupintrivir was not included in this shortlist despite structural similarity, indicating a higher perceived therapeutic potential for 3Clpro‑1 among domain experts.

drug repurposing COVID‑19 literature precedence

Best Research and Industrial Application Scenarios for 3Clpro‑1


In Vitro Enzyme Inhibition Assays for Coronavirus 3CLpro

3Clpro‑1 is ideally suited as a reference inhibitor in fluorogenic substrate‑based 3CLpro enzyme assays. Its robust IC₅₀ of 200 nM (FAM‑SAVLQ substrate) provides a reliable benchmark for screening novel coronavirus protease inhibitors [1].

Pan‑Coronavirus Inhibitor Screening and Selectivity Profiling

Owing to its demonstrated activity against 3CL proteases from SARS‑CoV, MERS‑CoV, and SARS‑CoV‑2, 3Clpro‑1 serves as a pan‑coronavirus control compound in selectivity panels, enabling researchers to assess target‑class specificity of new chemical entities [2].

Chemical Biology Probe for 3CLpro Catalytic Mechanism Studies

The aldehyde warhead of 3Clpro‑1 forms a reversible covalent bond with the catalytic cysteine (C145) of 3CLpro, making it a useful probe for studying the enzyme's catalytic mechanism and for co‑crystallization experiments [3].

Reference Standard in Broad‑Spectrum Antiviral Drug Discovery Programs

As one of only four compounds explicitly recommended in the Morse et al. (2020) COVID‑19 drug repurposing perspective, 3Clpro‑1 is a valuable reference compound for academic and industrial antiviral drug discovery programs targeting coronavirus main protease [4].

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